molecular formula C22H19F3N4O2 B2734883 1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 2034476-11-2

1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Numéro de catalogue: B2734883
Numéro CAS: 2034476-11-2
Poids moléculaire: 428.415
Clé InChI: WLBLRLAJRGNALV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19F3N4O2 and its molecular weight is 428.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H17F3N4O
  • Molecular Weight : 364.35 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The 6-phenylpyrimidine moiety is known to exhibit significant activity against certain kinases, while the trifluoromethoxy group enhances its pharmacokinetic properties. This combination potentially leads to inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

  • Cytotoxicity Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human acute myeloid leukemia (AML) cell lines such as MV4-11, indicating potent anti-cancer activity .
  • Apoptosis Induction : Flow cytometry analyses reveal that related compounds induce apoptotic cell death in cancer cells. For example, studies on similar pyrimidine derivatives indicated that they effectively triggered apoptosis in HeLa cells, blocking the cell cycle at specific phases .
  • Inhibition of Kinases : The compound is believed to inhibit key kinases involved in cancer signaling pathways. For instance, structural analogs have demonstrated inhibition of FLT3 kinase, which is critical in AML pathogenesis .

Study 1: In Vitro Evaluation

In a study evaluating the biological effects of pyrimidine derivatives, researchers synthesized a series of compounds similar to our target compound and tested their efficacy against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 0.37 µM to 0.95 µM for the most potent derivatives .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the pyrimidine backbone and substitution patterns on the benzyl group significantly influenced biological activity. Compounds with electron-withdrawing groups such as trifluoromethoxy exhibited enhanced potency compared to their unsubstituted counterparts .

Summary Table of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityMV4-110.002
Apoptosis InductionHeLa0.73
Kinase InhibitionFLT30.022

Propriétés

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)31-19-9-5-4-8-16(19)11-26-21(30)17-12-29(13-17)20-10-18(27-14-28-20)15-6-2-1-3-7-15/h1-10,14,17H,11-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLRLAJRGNALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.